![molecular formula C7H10O B1611556 Spiro[3.3]heptan-1-one CAS No. 63049-05-8](/img/structure/B1611556.png)
Spiro[3.3]heptan-1-one
Overview
Description
Spiro[3.3]heptan-1-one is a chemical compound with the CAS Number: 63049-05-8 . It has a molecular weight of 110.16 . The IUPAC name for this compound is spiro[3.3]heptan-1-one . The InChI Code for this compound is 1S/C7H10O/c8-6-2-5-7(6)3-1-4-7/h1-5H2 .
Synthesis Analysis
A novel approach for the formation of the highly strained spiro[3.3]heptan-1-one motif was developed through the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes .
Molecular Structure Analysis
The molecular formula of Spiro[3.3]heptan-1-one is C7H10O . Its average mass is 110.154 Da and its monoisotopic mass is 110.073166 Da .
Physical And Chemical Properties Analysis
Spiro[3.3]heptan-1-one is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Synthesis of Highly Strained Compounds
Spiro[3.3]heptan-1-one serves as a key intermediate in the synthesis of highly strained chemical structures. A novel approach for its formation involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, leading to optically active 3-substituted spiro[3.3]heptan-1-ones . This process is fully regio- and stereospecific, which is crucial for creating compounds with precise configurations required in advanced material sciences and pharmaceuticals.
Liquid Crystal Technology
Spiro[3.3]heptan-1-one derivatives have been identified for use in nematic liquid crystal mixtures . These compounds contribute to the electro-optical properties of liquid crystals, which are essential for display technologies. The rigid and versatile structure of spiro[3.3]heptan-1-one makes it suitable for fine-tuning the physicochemical properties of liquid crystals.
Material Sciences
The unique structure of Spiro[3.3]heptan-1-one makes it an excellent candidate for creating rigid-linear motifs in material sciences . Its incorporation into polymers and other materials can lead to enhanced stability and desirable mechanical properties.
Synthetic Organic Chemistry
Spiro[3.3]heptan-1-one is used in synthetic organic chemistry for strain-release-driven spirocyclization . This technique is valuable for constructing complex organic compounds with spiro configurations, which are often found in natural products and pharmaceuticals.
Peptide Structure Analysis
The conformationally rigid nature of spiro[3.3]heptan-1-one derivatives makes them suitable for peptide structure analysis by solid-state NMR spectroscopy . This application is particularly important in the study of peptide and protein structures, which has implications for understanding biological processes and designing therapeutic agents.
Safety and Hazards
The safety information for Spiro[3.3]heptan-1-one indicates that it is a hazardous compound. The GHS pictograms show a GHS02 signal, which means it is flammable . The hazard statements include H226, which means it is flammable liquid and vapor . The precautionary statements include P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 .
properties
IUPAC Name |
spiro[3.3]heptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-6-2-5-7(6)3-1-4-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYDBQLYSOZWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501890 | |
Record name | Spiro[3.3]heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.3]heptan-1-one | |
CAS RN |
63049-05-8 | |
Record name | Spiro[3.3]heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[3.3]heptan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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